Technical Guide: 1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine
Technical Guide: 1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine
This in-depth technical guide details the chemical identity, synthesis, and application of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine (CAS 1431962-79-6), a specialized heterocyclic building block used in the development of kinase inhibitors and pharmaceutical intermediates.
CAS Number: 1431962-79-6
Executive Summary
1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine is a functionalized aminopyrazole derivative characterized by an acid-labile (4-methoxyphenoxy)methyl group at the N1 position. This molecule serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitors. The N1-substituent acts as a specialized protecting group (hemiaminal ether type) or a pharmacophoric anchor, improving lipophilicity and modifying the electronic properties of the pyrazole core during multi-step synthesis.
Chemical Identity & Physicochemical Properties
The following data establishes the baseline identity for quality control and experimental design.
| Property | Specification |
| CAS Registry Number | 1431962-79-6 |
| IUPAC Name | 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine |
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.24 g/mol (Free Base); 255.70 g/mol (HCl Salt) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Calculated) | ~3.5 (Pyrazole-NH2 conjugate acid) |
| InChI Key | SFQWNAUGNLYQPQ-UHFFFAOYSA-N |
| SMILES | COc1ccc(OCn2ccc(N)c2)cc1 |
Synthetic Pathways & Methodology
The synthesis of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine is typically achieved via a convergent route involving the N-alkylation of a nitro-pyrazole precursor followed by chemoselective reduction.
Retrosynthetic Analysis
The molecule is disassembled into two key fragments: the 4-nitropyrazole core and the (chloromethoxy)benzene linker. The final amine is revealed via hydrogenation.
Step-by-Step Experimental Protocol
Step 1: Preparation of the Electrophile (In Situ)
Caution: Chloromethyl ethers are potential carcinogens. Handle in a closed system.
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Reagents : 4-Methoxyphenol (1.0 eq), Paraformaldehyde (1.2 eq), Thionyl Chloride (SOCl₂).
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Procedure : Dissolve 4-methoxyphenol and paraformaldehyde in dry dichloromethane (DCM). Cool to 0°C. Add SOCl₂ dropwise. Stir at room temperature for 2 hours to generate 1-(chloromethoxy)-4-methoxybenzene .
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Note : This intermediate is unstable and typically used immediately without isolation.
Step 2: N-Alkylation of 4-Nitropyrazole
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Reagents : 4-Nitro-1H-pyrazole (1.0 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Acetone or DMF.
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Procedure :
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Suspend 4-nitro-1H-pyrazole and K₂CO₃ in dry acetone.
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Add the solution of 1-(chloromethoxy)-4-methoxybenzene dropwise at 0°C.
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Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
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Workup : Filter inorganic salts, concentrate the filtrate, and purify via silica gel column chromatography to yield 1-[(4-methoxyphenoxy)methyl]-4-nitro-1H-pyrazole .
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Step 3: Reduction to 4-Amine
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Reagents : Nitro intermediate (from Step 2), 10% Pd/C (10 wt%), Hydrogen gas (balloon pressure), Methanol/THF (1:1).
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Procedure :
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Dissolve the nitro compound in MeOH/THF.
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Add Pd/C catalyst carefully under nitrogen flow.
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Purge with Hydrogen gas and stir at Room Temperature for 12 hours.
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Workup : Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.
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Salt Formation : Treat with HCl in dioxane to precipitate the hydrochloride salt (CAS 1431962-79-6) for improved stability.
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Medicinal Chemistry Applications
This compound is utilized primarily as a scaffold for kinase inhibitors. The 4-aminopyrazole moiety is a classic "hinge-binder" in ATP-competitive inhibitors.
The Role of the (4-Methoxyphenoxy)methyl Group
Unlike simple alkyl groups, the (4-MeO-Ph)-O-CH2- substituent serves dual purposes:
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Protecting Group Strategy : It functions as a variation of the SEM (2-(Trimethylsilyl)ethoxymethyl) or POM (Pivaloyloxymethyl) groups. It masks the pyrazole nitrogen during electrophilic aromatic substitution on the C-ring or coupling reactions (e.g., Buchwald-Hartwig amination). It can be cleaved under specific acidic conditions (e.g., TFA/DCM) to reveal the free NH-pyrazole.
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Lipophilic Tail : In some final drug candidates, this group is retained to occupy the hydrophobic pocket (Selectivity Pocket) of the kinase enzyme, providing additional binding affinity via Van der Waals interactions.
Signal Pathway Interaction (General Kinase)
The aminopyrazole core typically forms hydrogen bonds with the hinge region of the kinase domain.
Handling, Stability & Safety
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Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation; the HCl salt is hygroscopic.
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Stability : The hemiaminal ether linkage (N-CH2-O) is susceptible to hydrolysis in strong aqueous acids. Avoid prolonged exposure to acidic moisture.
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Safety :
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GHS Classification : Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.
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PPE : Wear nitrile gloves, safety goggles, and use a fume hood.
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Disposal : Incinerate as hazardous organic waste containing nitrogen.
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References
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Sigma-Aldrich . 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride Product Datasheet. Available at:
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Enamine . Building Blocks: Pyrazoles. Enamine Catalog ID: ENAH03856A69. Available at:
- Holzer, W. et al. (2004). "The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones". Heterocycles, 63(1). (Context on N-alkoxy/benzyl protection).
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National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CAS 1431962-79-6. Available at:
